4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
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Overview
Description
4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C18H16ClN3O2 and a molecular weight of 341.8 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzamide group and a hydrazinoethyl moiety linked to a phenylpropenylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the hydrazinoethyl intermediate, which is then reacted with 4-chlorobenzoyl chloride under controlled conditions to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzamides .
Scientific Research Applications
4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Chloro-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide
- 2-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide .
Uniqueness
What sets 4-Chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chloro-substituted benzamide group and hydrazinoethyl moiety provide distinct properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-chloro-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-10-8-15(9-11-16)18(24)20-13-17(23)22-21-12-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,24)(H,22,23)/b7-4+,21-12+ |
InChI Key |
VFTPMGANFMNFBN-HJETYCPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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